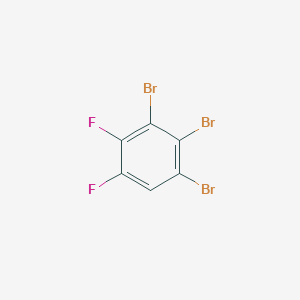

1,2-Difluoro-3,4,5-tribromobenzene

Description

Significance of Halogenation in Aromatic Systems within Organic Chemistry

Halogenation is a fundamental reaction in organic chemistry that involves the introduction of one or more halogen atoms into a compound. numberanalytics.com In the context of aromatic systems like benzene (B151609), this process is typically achieved through electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com This type of reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org

The introduction of halogens into an aromatic ring significantly alters the compound's physical and chemical properties. numberanalytics.com These changes include modifications to reactivity, solubility, and electronic properties. numberanalytics.combrilliant.org For instance, halogens are deactivating groups, meaning they reduce the reactivity of the benzene ring towards further electrophilic substitution due to their inductive electron-withdrawing effect. libretexts.org However, they are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring, respectively. libretexts.orglibretexts.org This directing effect is attributed to the resonance effect, where the halogen's lone pair of electrons can be donated to the ring. libretexts.orglibretexts.org The ability to strategically add halogens to an aromatic system provides a powerful tool for chemists to synthesize complex molecules with specific desired properties, making halogenated aromatics crucial intermediates in various synthetic pathways. numberanalytics.comstudymind.co.uk

Overview of Multi-Halogenated Benzene Derivatives in Contemporary Chemical Research

Multi-halogenated benzene derivatives are compounds that have found a wide array of applications in modern chemical research and industry. Their unique properties make them valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers and dyes. numberanalytics.comnumberanalytics.com For example, halogenated compounds are utilized in the production of pesticides and herbicides. numberanalytics.com

In the field of materials science, these derivatives are used as flame retardants and in the creation of polymers like polyvinyl chloride (PVC). numberanalytics.com Furthermore, the study of fully halogenated and mixed-halogenated benzene derivatives provides significant insights into intramolecular halogen-halogen interactions, which are of fundamental importance in chemical, biological, and supramolecular sciences. nih.gov The synthesis of halogenated aromatic compounds can be achieved through various methods, including the direct replacement of hydrogen or other functional groups on a benzene ring with halogens. researchgate.net

Structural and Electronic Considerations for 1,2-Difluoro-3,4,5-tribromobenzene

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at adjacent positions (C1 and C2) and three bromine atoms at the subsequent adjacent positions (C3, C4, and C5). This dense substitution pattern leads to significant electronic and steric effects that dictate the molecule's properties.

Electronic Effects: Both fluorine and bromine are highly electronegative elements that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. brilliant.org This effect reduces the electron density of the aromatic system, making the compound less reactive towards electrophilic substitution compared to benzene. libretexts.org The inductive effect is transmitted through the sigma bonds and weakens with distance. brilliant.org

Structural Data for this compound

| Property | Value |

| Chemical Formula | C₆HBr₃F₂ |

| Molar Mass | 379.78 g/mol cn-alchemist.com |

| Appearance | Solid cn-alchemist.com |

| Solubility in Water | Low cn-alchemist.com |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents cn-alchemist.com |

| Vapor Pressure | Low at room temperature cn-alchemist.com |

| Stability | Relatively stable under normal conditions cn-alchemist.com |

This table contains data for the chemical compound this compound.

Research Scope and Objectives Pertaining to the Chemical Compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its potential research applications can be inferred from its structure and the known uses of similar polyhalogenated aromatic compounds.

The primary research interest in this compound likely lies in its utility as a highly functionalized building block for the synthesis of more complex organic molecules. The presence of five halogen atoms, with varying reactivity (C-Br bonds are generally more reactive in cross-coupling reactions than C-F bonds), allows for selective functionalization at different positions on the aromatic ring. This makes it a potentially valuable precursor in the development of novel pharmaceuticals, agrochemicals, or materials with tailored properties.

Furthermore, the dense arrangement of halogen atoms makes it an interesting candidate for studies in supramolecular chemistry and materials science. The investigation of intramolecular and intermolecular interactions, such as halogen bonding, could provide fundamental insights into molecular self-assembly and crystal engineering. nih.gov The unique electronic properties conferred by the five halogen substituents could also be exploited in the design of new electronic materials or liquid crystals.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTLACFCXXQIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,2 Difluoro 3,4,5 Tribromobenzene

Precursor Synthesis and Halogenation Pathways

The creation of 1,2-Difluoro-3,4,5-tribromobenzene necessitates a carefully planned sequence of reactions, beginning with the synthesis of appropriately substituted precursors and followed by controlled halogenation steps.

Regioselective Bromination Approaches for Aryl Substrates

The introduction of bromine atoms at specific positions on an aromatic ring is a critical step in the synthesis of many complex molecules. nih.gov Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is influenced by the existing substituents on the benzene (B151609) ring and the choice of brominating agent and catalyst. nih.govacs.org

For substrates with activating groups, such as phenols and anilines, bromination can often proceed without a catalyst, sometimes leading to polysubstitution. acs.orgchemistrysteps.com In the case of less reactive or deactivated rings, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule and generate a more potent electrophile. chemistrysteps.comnumberanalytics.com The choice of solvent can also play a significant role; for instance, using hexafluoroisopropanol (HFIP) as a solvent with N-bromosuccinimide (NBS) allows for the regioselective bromination of a variety of arenes under mild conditions. acs.org

Several brominating agents are available, each with its own reactivity profile. Molecular bromine (Br₂) is a common choice, often used with a catalyst. nih.gov Other reagents like N-bromosuccinimide (NBS) offer milder reaction conditions and can provide different selectivity. nih.govacs.org The development of highly regioselective methods, such as the use of tetraalkylammonium tribromides for para-selective bromination of phenols or zeolites to induce para-selectivity for substrates like toluene, highlights the ongoing efforts to control the outcome of these reactions. nih.gov

Fluorination Techniques for Aromatic Rings in Polyhalogenated Systems

Introducing fluorine into an aromatic ring, especially in a polyhalogenated system, presents a unique set of challenges due to the high reactivity of fluorine and the often harsh conditions required. numberanalytics.comnih.gov Direct fluorination with fluorine gas (F₂) is highly exothermic and difficult to control. numberanalytics.com Therefore, alternative methods are generally preferred.

One common strategy is nucleophilic aromatic substitution (SNAr), where a good leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion. This reaction is particularly effective when the leaving group is activated by electron-withdrawing groups in the ortho and para positions. Another powerful method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. jmu.edu

In recent years, transition-metal-catalyzed fluorination reactions have emerged as a more versatile and milder alternative. nih.gov Palladium and copper catalysts, in particular, have been used to facilitate the fluorination of aryl halides or triflates using various fluoride sources. nih.gov Directed C-H fluorination, where a directing group guides the fluorinating agent to a specific ortho-position, offers a highly efficient way to introduce fluorine with excellent regioselectivity. nih.gov

Sequential Halogenation Strategies for Controlled Substitution

The synthesis of a polysubstituted benzene with a specific arrangement of different halogens, such as this compound, relies on sequential halogenation strategies. numberanalytics.com This involves the stepwise introduction of halogen atoms, taking into account the directing effects of the substituents already present on the ring. chemistrysteps.com

For example, one could start with a difluorobenzene isomer and then introduce the bromine atoms. The fluorine atoms are ortho, para-directing but deactivating, which means the subsequent bromination will be slower than on benzene itself. chemistrysteps.com The position of bromination will be directed by the fluorine atoms. chemistrysteps.com Alternatively, one could begin with a tribromobenzene isomer and then introduce the fluorine atoms, although fluorination of a heavily brominated ring can be challenging. wikipedia.org

A plausible synthetic route could involve the bromination of 1,2-difluorobenzene (B135520). The two fluorine atoms would direct the incoming bromine electrophiles to the 3, 4, and 5 positions. Careful control of reaction conditions, such as temperature, catalyst, and stoichiometry of the brominating agent, would be crucial to achieve the desired tribromination without side reactions. chemistrysteps.com Another approach might involve starting with an aniline (B41778) derivative, using it to direct bromination, and then converting the amino group to a fluorine via a Sandmeyer-type reaction, followed by the introduction of the second fluorine atom. google.com

Advanced Synthetic Approaches to this compound

Beyond classical halogenation methods, modern synthetic organic chemistry offers powerful tools for the construction of highly substituted aromatic compounds with precise control over the substitution pattern.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira adaptations)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.comnih.govacs.org While not a direct method for halogenation, these reactions can be adapted to build the this compound skeleton from smaller, functionalized precursors.

For instance, a Suzuki-Miyaura coupling could be envisioned where a di- or trifluoroboronic acid derivative is coupled with a suitable tribromo- or dibromohalogenated benzene derivative. youtube.comyoutube.com The challenge lies in the selective coupling at a specific position on the polyhalogenated ring. The reactivity of different carbon-halogen bonds towards oxidative addition to the palladium catalyst (I > Br > Cl >> F) can be exploited to achieve site-selective coupling.

Similarly, adaptations of the Sonogashira coupling could be used to introduce alkynyl groups, which can then be further functionalized or serve as placeholders for subsequent transformations. The development of iron-catalyzed cross-coupling reactions offers a more sustainable and economical alternative to precious metal catalysts like palladium. nih.gov

Table 1: Overview of Relevant Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium(0) complex | Mild reaction conditions, high functional group tolerance, commercially available reagents. youtube.comyoutube.com |

| Sonogashira Coupling | Terminal alkyne + Organohalide | Palladium(0) complex and a copper(I) co-catalyst | Forms a carbon-carbon triple bond. |

| Iron-Catalyzed Coupling | Grignard reagent or other organometallics + Organohalide | Iron salts | More economical and environmentally friendly than palladium-based methods. nih.gov |

This table provides a general overview and specific conditions may vary.

Directed ortho-Metalation (DoM) Strategies in Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.org This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.org This intermediate can then be trapped with an electrophile to introduce a substituent at the ortho position with high precision.

In the context of synthesizing this compound, a DoM strategy could be employed on a difluorinated aromatic precursor. Fluorine itself can act as a directing group, although it is a relatively weak one. uwindsor.ca More effective directing groups, such as amides, carbamates, or sulfoxides, could be temporarily installed on the ring to direct the lithiation to a specific position. organic-chemistry.orguwindsor.ca

For example, starting with 1,2-difluorobenzene, one could introduce a DMG at a position that would then direct lithiation to the adjacent carbon. Subsequent quenching with a bromine source (e.g., 1,2-dibromoethane (B42909) or hexabromoethane) would install the first bromine atom. This process could potentially be repeated to introduce the remaining bromine atoms. The choice of base and reaction conditions is critical to avoid side reactions, such as halogen-metal exchange, especially when bromine is already present on the ring. uwindsor.ca The use of specialized bases like Knochel-Hauser base (TMPMgCl·LiCl) can offer improved selectivity and functional group tolerance in the metalation of fluoroarenes. researchgate.net

Table 2: Common Directing Metalation Groups (DMGs) for DoM

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -O(CONR₂) | Strong |

| -OCH₃ | Moderate |

| -F | Weak |

This table provides a general ranking and the actual effectiveness can depend on the specific substrate and reaction conditions.

Radical and Photochemical Synthetic Routes for Halogenated Benzene Derivatives

While electrophilic aromatic substitution is the most common method for introducing halogens to a benzene ring, radical and photochemical pathways offer alternative strategies, particularly for benzylic brominations. For the direct bromination of the aromatic ring of a difluorobenzene, however, these methods are less common than electrophilic approaches.

Radical bromination is highly effective for the substitution of hydrogens on carbon atoms adjacent to an aromatic ring (benzylic positions) due to the resonance stabilization of the resulting benzylic radical. libretexts.org A common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or upon photochemical irradiation. libretexts.orgwikipedia.orgnumberanalytics.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. libretexts.org This radical then reacts with a bromine source (like Br₂ which is present in equilibrium with NBS) to yield the benzylic bromide. libretexts.org

Photochemical methods can also be employed for halogenations. The scalability of photochemical reactions can be enhanced using continuous flow reactors. acs.org For instance, the photochemical benzylic bromination using in situ generated Br₂ has been demonstrated to be highly efficient in a continuous flow setup, achieving complete conversion in very short residence times. rsc.org In some cases, photochemical bromination can proceed via an ionic mechanism in the presence of Br₂ alone, but the radical pathway is favored when reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are used in conjunction with irradiation, as DBDMH can act as an HBr trap, suppressing the ionic route. wuxiapptec.com

For the synthesis of this compound, a direct radical or photochemical aromatic C-H bromination is less likely to be the primary method due to the high stability of aromatic C-H bonds compared to benzylic ones. However, these methods could be relevant if a precursor with an alkyl side chain was utilized, which would later be removed or transformed.

Flow Chemistry and Continuous Synthesis Considerations for Halogenated Compounds

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions like halogenations. nih.govnih.goveuropa.eu The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling precise control over highly exothermic reactions and preventing the formation of hot spots. europa.eu This is especially pertinent for bromination reactions, which are often exothermic.

The modularity of flow systems facilitates multi-step syntheses by allowing for the direct telescoping of reaction steps, where the output from one reactor is fed directly into the next. nih.govresearchgate.net This approach can minimize the handling of potentially unstable or hazardous intermediates. nih.gov For photochemical reactions, flow chemistry provides a distinct advantage by ensuring uniform irradiation of the reaction mixture, which can be difficult to achieve in larger batch reactors due to the attenuation of light. wuxiapptec.com This has been successfully applied to photochemical brominations, leading to robust and scalable processes. wuxiapptec.com

In the context of synthesizing this compound, a continuous flow process could be designed for the sequential bromination steps. This would allow for precise control of reagent stoichiometry, temperature, and reaction time at each stage, potentially leading to higher yields and selectivity while minimizing the formation of over-brominated or isomeric byproducts. The safe handling of bromine and other corrosive reagents is another significant benefit of a closed-loop flow system.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of a polysubstituted compound like this compound is critical for maximizing yield and purity. This involves the careful selection of catalysts, solvents, and temperature, as well as efficient purification methods. A plausible synthetic route would start with 1,2-difluorobenzene, which would undergo a series of electrophilic brominations.

Catalyst Systems and Ligand Effects in Aromatic Halogenation and Cross-Coupling

Electrophilic aromatic bromination typically requires a catalyst to polarize the bromine molecule, making it more electrophilic. Traditional catalysts include Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). Zeolites have also been shown to be effective catalysts, inducing high para-selectivity in the bromination of some aromatic compounds. nih.gov The combination of a shape-selective zeolite catalyst with a Lewis acid can lead to high yields and selectivity in the bromination of substrates like fluorobenzene.

For the bromination of electron-rich aromatic systems, a variety of catalytic systems have been developed. These include elemental sulfur (S₈) which can mediate halogenation with N-halosuccinimides, and iodobenzene (B50100) in combination with a terminal oxidant. Rhodium(III) catalysis has been used for ortho-C-H bond halogenation. The choice of catalyst can significantly influence the regioselectivity of the reaction.

The table below summarizes various catalyst systems used for the bromination of aromatic compounds, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrate Type | Key Features |

| FeBr₃/Br₂ | General Aromatics | Classic Lewis acid catalyst for electrophilic bromination. |

| Zeolites | Activated Aromatics | Can provide high para-selectivity due to shape constraints. nih.gov |

| NBS/Silica (B1680970) Gel | Activated Aromatics | Good for regioselective electrophilic bromination. nih.gov |

| Rh(III) complexes | Anilides, N-aryl carbamates | Catalyzes ortho-C-H bond halogenation. |

| Elemental Sulfur (S₈)/NBS | Less-reactive aromatics | Mediates effective halogenation. |

Solvent Selection and Temperature Control for Regioselectivity and Conversion

Solvent choice plays a crucial role in controlling the rate and selectivity of aromatic halogenation. For electrophilic bromination using NBS, solvents like dimethylformamide (DMF) can promote high para-selectivity for electron-rich substrates. wikipedia.org Acetonitrile is another common solvent that has been shown to be effective for highly regioselective brominations with NBS. nih.gov In some cases, halogenated solvents like carbon tetrachloride are used, particularly for radical brominations. wikipedia.org The use of more environmentally benign solvents is an ongoing area of research.

Temperature is a critical parameter to control. Aromatic brominations are often exothermic, and careful temperature management is necessary to prevent side reactions and the formation of undesired isomers. For example, in the bromination of fluorobenzene, maintaining a temperature range of 35-50°C can lead to a highly selective reaction, whereas at lower temperatures (0°C), little to no reaction may occur. The precise control afforded by flow reactors is particularly advantageous for managing temperature in exothermic halogenation reactions. europa.eu

The following table outlines the impact of solvent and temperature on aromatic bromination reactions.

| Solvent | Reagent | Temperature | Effect on Selectivity/Conversion |

| Dimethylformamide (DMF) | NBS | Room Temperature | High para-selectivity for electron-rich aromatics. wikipedia.org |

| Acetonitrile | NBS | -10°C to 60°C | Highly regioselective for electrophilic bromination. nih.gov |

| Carbon Tetrachloride (CCl₄) | NBS/AIBN | Reflux | Standard for radical allylic/benzylic bromination. wikipedia.org |

| Tetrabutylammonium bromide | NBS | Not specified | Highly regioselective for activated aromatic compounds. |

Isolation and Purification Techniques for Polyhalogenated Aromatics

The purification of the final product and intermediates is a crucial step in any multi-step synthesis. For polyhalogenated aromatic compounds, which are often solids with similar polarities, a combination of techniques may be required.

Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical to achieve good separation from impurities.

Column chromatography is a versatile technique for separating mixtures of compounds. Silica gel is a common stationary phase for the purification of moderately polar compounds. For polybrominated compounds, a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane) is typically used as the eluent. Multi-layer silica gel columns and alumina/silica gel columns have been used effectively in the purification of polybrominated diphenyl ethers from complex mixtures. nih.gov

Aqueous extraction can be used to remove inorganic salts and water-soluble impurities from the reaction mixture. This is often performed as part of the work-up procedure before further purification.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to verify the purity of the isolated compounds. nih.gov

The table below summarizes common purification techniques for polyhalogenated aromatic compounds.

| Purification Technique | Principle | Application |

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Purification of solid final products and intermediates. |

| Column Chromatography | Differential partitioning of compounds between a stationary and a mobile phase. | Separation of the desired product from byproducts with similar properties. nih.gov |

| Aqueous Extraction | Separation of compounds based on their differential solubility in water and an organic solvent. | Removal of inorganic salts and polar impurities. |

| Thin-Layer Chromatography (TLC) | A quick analytical technique to monitor reaction progress and identify suitable solvent systems for column chromatography. | Reaction monitoring and method development. |

Reaction Mechanisms and Reactivity Profiles of 1,2 Difluoro 3,4,5 Tribromobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated and Brominated Arenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netichrom.com The presence of electron-withdrawing groups on the ring is crucial as they stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

Influence of Fluorine and Bromine Substituents on Regioselectivity and Reaction Rate

In the context of 1,2-Difluoro-3,4,5-tribromobenzene, all five halogen substituents are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.

Reaction Rate: The rate of SNAr reactions is significantly influenced by the ability of the substituents to stabilize the anionic Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the intermediate. masterorganicchemistry.com This effect generally outweighs the fact that the carbon-fluorine bond is very strong. The rate-determining step in SNAr is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, aromatic fluorides are often more reactive in SNAr reactions than other corresponding halides. The presence of multiple halogens on the ring further enhances its electrophilicity and thus its reactivity towards nucleophiles.

Regioselectivity: The position of nucleophilic attack is directed by the substituents. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. In this compound, the scenario is complex:

Fluorine as a Leaving Group: The fluorine atoms at positions 1 and 2 are the most likely sites for substitution. Their strong inductive effect makes the carbon atoms they are attached to highly electrophilic.

Bromine as a Leaving Group: While bromine is a valid leaving group, it is generally less favored than fluorine in SNAr when both are present, due to fluorine's superior ability to activate the ring for the initial nucleophilic attack.

Computational chemistry methods have proven valuable in predicting the regioselectivity of SNAr reactions on polyhalogenated benzenes by calculating the relative stabilities of the isomeric Meisenheimer intermediates. researchgate.net For this compound, a nucleophile would preferentially attack the carbon atoms bonded to fluorine.

Table 1: Influence of Halogen Substituents on SNAr Reactivity

| Substituent | Inductive Effect | Resonance Effect | Net Effect on SNAr Rate | Leaving Group Ability in SNAr |

|---|---|---|---|---|

| -F | Strong withdrawing | Weak donating | Strongly Activating | Excellent |

| -Br | Withdrawing | Weak donating | Activating | Good |

Reaction with Various Nucleophiles (e.g., alkynes, organometallics)

The activated nature of the this compound ring allows it to react with a variety of nucleophiles. The substitution typically targets one of the fluorine atoms.

Oxygen and Nitrogen Nucleophiles: Common nucleophiles such as alkoxides (RO⁻), phenoxides (ArO⁻), and amines (R₂NH) are expected to readily displace a fluorine atom to form the corresponding ethers and anilines. For instance, reacting this compound with sodium methoxide (B1231860) would likely yield 2-Methoxy-1-fluoro-3,4,5-tribromobenzene. Similar reactions have been documented for other polyhalogenated aromatic compounds. beilstein-journals.orgbeilstein-journals.org

Organometallic Reagents: While organometallic reagents can act as nucleophiles in SNAr, their interaction with polyhalogenated compounds is often more complex and can lead to other reaction pathways, such as metal-halogen exchange, which is discussed in section 3.3.

Alkynes: Terminal alkynes, in the form of their conjugate bases (alkynides), can also serve as carbon nucleophiles in SNAr reactions to form substituted alkynylbenzenes.

Electrophilic Aromatic Substitution (EAS) Pathways in Deactivated Aromatic Systems

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), and the rate is enhanced by electron-donating groups and diminished by electron-withdrawing groups. libretexts.org

Reactivity of Deactivated Aromatic Rings towards Electrophiles

Halogens are classified as deactivating groups for electrophilic aromatic substitution. masterorganicchemistry.com This is because their strong electron-withdrawing inductive effect, which removes electron density from the ring, outweighs their weaker electron-donating resonance effect. libretexts.orglibretexts.org

In this compound, the cumulative inductive effect of two fluorine and three bromine atoms makes the aromatic ring extremely electron-poor. This significant deactivation means the compound is highly unreactive towards electrophilic attack. libretexts.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions and forcing reagents to proceed, if at all.

Table 2: Effect of Substituents on Electrophilic Aromatic Substitution (EAS)

| Substituent Type | Example | Influence on Reaction Rate |

|---|---|---|

| Activating Groups | -OH, -NH₂, -CH₃ | Increase rate |

| Deactivating Groups (Halogens) | -F, -Cl, -Br, -I | Decrease rate |

| Strongly Deactivating Groups | -NO₂, -CF₃, -CN | Strongly decrease rate |

The reactivity of halogenated benzenes in EAS follows the order F > Cl > Br > I in terms of being the least deactivating. libretexts.org However, with five halogen substituents, this compound remains a profoundly deactivated system.

Regiochemical Control in Further Substitutions on this compound

Despite being deactivators, halogens are ortho, para-directors in electrophilic aromatic substitution. libretexts.orguci.edu This directing effect is due to the ability of the halogen's lone pairs to stabilize the positive charge in the arenium ion intermediate via resonance when the attack occurs at the ortho or para positions.

For this compound, there is only one unsubstituted position on the ring: C6. Therefore, any potential EAS reaction would not have a choice of regiochemistry. The electrophile would be directed exclusively to the C6 position, which is ortho to the fluorine at C1 and meta to the bromine at C5. The directing effects of the other halogens would also influence this position.

Organometallic Transformations and Catalysis Involving this compound

The bromine atoms in this compound serve as functional handles for various organometallic transformations, which are often more synthetically useful than EAS on such a deactivated ring.

Metal-Halogen Exchange: The C-Br bonds are significantly more reactive than C-F bonds in metal-halogen exchange reactions. Treatment with strong organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures would likely lead to the selective exchange of one of the bromine atoms for lithium. The regioselectivity of this exchange would be influenced by steric hindrance and the potential for coordination with the adjacent fluorine atoms. The bromine at C3, being flanked by two other bromine atoms, might be sterically hindered, making the bromines at C4 or C5 more susceptible to exchange. The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base (Suzuki coupling) would lead to the formation of a polyhalogenated biaryl system. The relative reactivity of the C-Br bonds at positions 3, 4, and 5 would depend on the specific catalyst and reaction conditions, allowing for potential stepwise and regioselective functionalization.

Table 3: Potential Organometallic Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Metal-Halogen Exchange | n-BuLi, then an electrophile (E⁺) | Introduction of group 'E' at a bromine position |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Formation of a C-Ar bond at a bromine position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Formation of a C-alkyne bond at a bromine position |

These organometallic pathways offer a versatile route to functionalize the highly halogenated core of this compound, bypassing the inertness of the ring towards traditional electrophilic substitution.

Formation of Arylmetal Halides (e.g., Grignard Reagents, Organolithiums)

The formation of arylmetal halides, such as Grignard reagents and organolithium species, from halogenated benzenes is a cornerstone of organic synthesis. In the case of this compound, the preferential reactivity of the carbon-bromine bond over the carbon-fluorine bond is the determining factor.

Organolithium Reagents: The generation of organolithium reagents from polyhalogenated benzenes often proceeds via lithium-halogen exchange. Studies on analogous compounds, such as 1-bromo-3,4-difluorobenzene and 1-bromo-2,4-difluorobenzene, demonstrate that reaction with organolithium bases like n-butyllithium results in the selective exchange of a bromine atom for a lithium atom psu.edu. This selectivity is attributed to the greater polarizability and lower bond strength of the C-Br bond compared to the C-F bond. By analogy, this compound would be expected to undergo lithium-halogen exchange at one of the bromine-substituted positions. The precise position of lithiation (C3, C4, or C5) would be influenced by steric hindrance and the electronic effects of the adjacent fluorine and bromine atoms.

Grignard Reagents: The synthesis of Grignard reagents from brominated aromatic compounds is a well-established transformation. For instance, 3,4,5-trifluorobromobenzene can be converted into its corresponding Grignard reagent, which can then be used in various functionalization reactions google.com. This indicates that the bromine atom is sufficiently reactive to undergo oxidative addition with magnesium metal. It is therefore highly probable that this compound can form a Grignard reagent, likely at one of the bromine positions, creating a versatile nucleophile for subsequent synthetic applications.

Table 1: Predicted Reactivity for Arylmetal Halide Formation

| Reagent | Predicted Reactive Site | Product Type |

| n-Butyllithium | C-Br | Aryllithium |

| Magnesium (Mg) | C-Br | Grignard Reagent |

Application in Catalytic Cycles as Building Blocks

Polyhalogenated aromatic compounds are valuable building blocks in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the halogen substituents allows for sequential and site-selective functionalization.

For this compound, the three bromine atoms serve as reactive handles for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. A closely related compound, 1,5-dibromo-2,3,4-trifluorobenzene, is known to be a versatile substrate in such transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds a2bchem.com. The electronic effects of the fluorine and bromine atoms in this compound can influence the reactivity and selectivity of these coupling reactions a2bchem.com. This allows for the tailored synthesis of complex molecules with potential applications in pharmaceuticals and materials science a2bchem.comjmu.eduresearchgate.netnih.govnih.govchemrxiv.org.

Table 2: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Boronic acid/ester | C-C |

| Heck | Palladium | Alkene | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig | Palladium | Amine/Alcohol | C-N/C-O |

Other Significant Reaction Pathways of Halogenated Benzenes

Beyond the formation of arylmetal reagents and participation in cross-coupling reactions, halogenated benzenes can undergo other transformations, particularly under photochemical conditions or through rearrangements.

Photochemical Reactivity and Degradation Mechanisms of Halogenated Aromatics

The photochemical degradation of polyhalogenated aromatic compounds is an important environmental process. Exposure to sunlight can induce the cleavage of carbon-halogen bonds. Studies on polyhalogenated carbazoles and bromobenzenes have shown that the rate of degradation increases with the number of halogen atoms nih.govnih.gov.

For halogenated benzenes, the energy from photons can lead to the homolytic cleavage of a carbon-halogen bond, generating a radical species. In the presence of a hydrogen source, this can lead to hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. Research on the photolysis of brominated compounds indicates that the C-Br bond is more susceptible to cleavage than the C-Cl bond nih.gov. By extension, the C-Br bond in this compound would be significantly more prone to photochemical cleavage than the C-F bond. The degradation would likely proceed through a stepwise reduction, with the sequential loss of bromine atoms nih.gov. The presence of photocatalysts like TiO2 or ZnO can enhance the rate of degradation of aromatic compounds under UV irradiation uitm.edu.mymdpi.com.

Rearrangement and Isomerization Reactions

In some polycyclic aromatic hydrocarbons, steric hindrance between hydrogen atoms on different rings can lead to a distortion from planarity wikipedia.org. While this compound is a single ring system, the cumulative steric bulk of three bromine atoms and two fluorine atoms in close proximity could potentially lead to some degree of ring distortion. However, significant isomerization or rearrangement would likely require high energy input, such as high temperatures or photochemical conditions that could also lead to degradation. The isomerization of some fluorinated heterocyclic compounds upon UV irradiation has been observed, suggesting that light can induce such transformations mdpi.com.

Theoretical and Computational Chemistry of 1,2 Difluoro 3,4,5 Tribromobenzene

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific DFT studies on the molecular geometry and electronic structure of 1,2-Difluoro-3,4,5-tribromobenzene have been identified in the surveyed literature. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, which are crucial for understanding its stability and reactivity.

Ab Initio Methods for Energy Landscapes and Reaction Intermediates

There is no available research employing ab initio methods to explore the energy landscapes or identify potential reaction intermediates of this compound. These calculations are fundamental for predicting reaction pathways and understanding the thermodynamics and kinetics of its chemical transformations.

Molecular Dynamics and Conformational Analysis

Torsional Dynamics and Rotational Barriers in Halogenated Biaryls

Specific studies on the torsional dynamics and rotational barriers of this compound, particularly if it were part of a larger biaryl system, are absent from the scientific record.

Intermolecular Interactions and Crystal Packing Arrangements

Information regarding the intermolecular interactions and crystal packing of this compound is not available. Computational studies in this area would shed light on the nature of non-covalent interactions, such as halogen bonding and π-stacking, which govern its solid-state structure.

Prediction of Spectroscopic Parameters and Reactivity

There are no published predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) or reactivity indices for this compound based on computational methods. These predictions are valuable for compound identification and for foreseeing its chemical behavior.

Computational Spectroscopy for Vibrational Modes and Electronic Transitions

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectroscopic properties of molecules. For this compound, this would involve calculating its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

The vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds, could be calculated using methods like Density Functional Theory (DFT). These calculated frequencies would help in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific spectral peaks to particular molecular motions.

Similarly, time-dependent DFT (TD-DFT) calculations could predict the electronic transitions of the molecule. These transitions, which involve the excitation of electrons from occupied to unoccupied molecular orbitals, are responsible for the absorption of light in the UV-Vis region. The calculated absorption wavelengths and oscillator strengths would provide a theoretical UV-Vis spectrum. As a general principle, the energy gap for π - π* transitions in conjugated systems narrows as the system becomes larger, leading to the absorption of light at longer wavelengths. libretexts.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO would indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The substitution pattern of fluorine and bromine atoms on the benzene (B151609) ring would significantly influence the energies and distributions of these frontier orbitals. For instance, the inductive effect of bromine and changes in π conjugation can alter the band gap. researchgate.net

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing structure-property relationships, which are fundamental to the design of new materials and molecules with desired characteristics. For this compound, computational studies could systematically vary the substitution pattern or the nature of the halogen atoms to understand their impact on various properties.

By calculating properties such as dipole moment, polarizability, and electrostatic potential for a series of related molecules, it would be possible to build a predictive model. This model could then be used to estimate the properties of new, unsynthesized compounds, thereby guiding experimental efforts. The incorporation of hydrogen-bonding functionality, for example, has been shown to impact thermal stabilities in other N-heteroacenes. nih.gov

Advanced Spectroscopic and Analytical Investigations of 1,2 Difluoro 3,4,5 Tribromobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Stereochemical and Electronic Environment Elucidationrsc.orgnih.govacs.orgnih.gov

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of complex molecules like 1,2-Difluoro-3,4,5-tribromobenzene. By analyzing the chemical shifts, coupling constants, and signal multiplicities of different nuclei, a detailed picture of the molecule's atomic arrangement and electronic landscape can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Complex Structural Featuresrsc.orgacs.org

The substitution pattern of this compound leaves only one hydrogen atom on the aromatic ring, which simplifies the ¹H NMR spectrum but places greater importance on ¹³C and ¹⁹F NMR for complete characterization.

¹H NMR: A single signal is expected for the lone aromatic proton (H-6). Its chemical shift would be influenced by the neighboring bromine and fluorine atoms. The signal would likely appear as a multiplet due to couplings with the adjacent fluorine nucleus (F-1) and potentially longer-range couplings with the other fluorine (F-2) and carbon nuclei.

¹³C NMR: Six distinct signals are anticipated, one for each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly affected by the attached halogens. Carbons bonded to the highly electronegative fluorine atoms (C-1, C-2) would be deshielded and appear at lower field. The carbon-fluorine couplings (¹JCF, ²JCF, etc.) would cause these signals to appear as complex multiplets. rsc.org The carbons bonded to bromine (C-3, C-4, C-5) would also show characteristic shifts.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. icpms.cznih.gov Two distinct signals are expected for the non-equivalent fluorine atoms at the C-1 and C-2 positions. These signals would be split into multiplets due to ¹⁹F-¹⁹F coupling and couplings to the nearby proton (H-6). The large magnitude of fluorine coupling constants provides valuable structural insight. icpms.cz

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | 7.5 - 8.0 | dd (JHF ≈ 7-10 Hz, JHH ≈ small) |

| ¹³C | C1, C2: 145-160 | ddt (¹JCF, ²JCF, ³JCF) |

| C3, C4, C5: 110-125 | m | |

| C6: 125-135 | dm | |

| ¹⁹F | F1: -110 to -130 | d (JFF ≈ 20 Hz) |

| F2: -135 to -155 | d (JFF ≈ 20 Hz) |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

2D NMR Techniques for Connectivity and Conformationrsc.orgnih.govacs.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity in complex structures. wikipedia.org

COSY (Correlation Spectroscopy): A Homonuclear COSY spectrum would be of limited use for the parent compound due to the single proton. However, for derivatives with more protons, it is essential for identifying proton-proton coupling networks. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. For this compound, it would definitively link the single ¹H signal to its corresponding ¹³C signal (C-6), simplifying the assignment of the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be extremely valuable for assigning the quaternary (non-protonated) carbons by correlating the H-6 proton signal to C-1, C-5, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives, NOESY can reveal through-space proximity between nuclei, providing information about the molecule's conformation and the spatial arrangement of substituents. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Aromatic Ring Modesacs.org

IR and Raman spectra provide a molecular fingerprint and are excellent for identifying functional groups and characteristic structural motifs.

Aromatic Ring Modes: The characteristic C-C stretching vibrations of the benzene ring are expected in the 1400-1610 cm⁻¹ region. tum.de The substitution pattern influences the exact position and intensity of these bands.

C-H Modes: The single C-H bond gives rise to a stretching vibration (νC-H) typically above 3000 cm⁻¹ and out-of-plane bending vibrations (γC-H) in the 700-900 cm⁻¹ range. tum.de

C-F Modes: Strong C-F stretching absorptions are expected in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-Br Modes: C-Br stretching vibrations appear at lower frequencies, usually in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While C-F bonds are typically weak Raman scatterers, the vibrations of the heavier bromine atoms and the symmetric breathing mode of the aromatic ring often produce strong Raman signals. researchgate.net The ring breathing mode, sensitive to the nature of substituents, is a key indicator of substitution patterns. researchgate.netscilit.com

Table 2: Principal Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1610 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

| C-H Out-of-Plane Bend | 700 - 900 | IR (Strong) |

| Ring Breathing Mode | ~1000 | Raman (Strong) |

| C-Br Stretch | 500 - 650 | IR, Raman |

Note: These are general ranges and can be influenced by coupling between modes.

Advanced Spectroscopic Techniques for Low-Frequency Vibrations

Low-frequency vibrations, often found below 400 cm⁻¹, correspond to collective motions of the molecule, such as torsional modes of the substituents or whole-molecule deformations. Techniques like high-resolution rotational Raman spectroscopy can provide data on these low-energy transitions. acs.orgrsc.org These vibrations are critical for understanding the molecule's conformational flexibility and its dynamics, as they relate to the potential energy surface of the molecule. aip.org

Electronic Spectroscopy for Excited State Properties and Photophysicswikipedia.orgtum.dersc.orgchemtube3d.com

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and the fate of the excited states.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary π → π* transitions of benzene are altered by the halogen substituents. Both fluorine and bromine atoms can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to their lone pair electrons participating in resonance with the aromatic ring.

The photophysics of the molecule would be significantly influenced by the three bromine atoms. Due to the "heavy atom effect," bromine can efficiently promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This process typically leads to a significant decrease, or complete quenching, of fluorescence emission and an enhancement of phosphorescence. Therefore, this compound and its derivatives are expected to be weakly fluorescent but may exhibit phosphorescence at low temperatures. jascoinc.com The study of these properties is crucial for applications in materials science and photochemistry. capes.gov.brulpgc.esnih.gov

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the substituted benzene chromophore. The absorption spectra of benzene derivatives are known to be influenced by the nature and position of substituents on the aromatic ring. shimadzu.com For benzene itself, the absorption bands in the ultraviolet region arise from π-π* transitions. youtube.comnist.gov The introduction of halogen substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

In the case of this compound, both fluorine and bromine atoms act as auxochromes, possessing non-bonding electron pairs that can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. shimadzu.com Studies on various halogenated benzenes have shown that the extent of this shift depends on the number and type of halogens. rsc.orgnih.gov For instance, the UV absorption of brominated benzenes changes as the number of bromo-substitutions increases. rsc.org Similarly, fluorination also affects the energy levels of the πσ* states, influencing the absorption and fluorescence spectra. nih.gov

Fluorescence spectroscopy provides insights into the excited state properties of molecules. While many aromatic hydrocarbons fluoresce, the presence of heavy atoms like bromine is known to quench fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, it is expected that this compound would exhibit weak fluorescence. The fluorescence quantum yield of aromatic rings with up to four fluorine atoms can be high, but this is often diminished by the presence of heavier halogens. nih.gov

Detailed research findings on the specific UV-Visible absorption and fluorescence spectra of this compound are not extensively documented in the public literature. However, based on the principles of substituent effects on aromatic chromophores, a hypothetical data table can be constructed to illustrate the expected spectral properties.

Interactive Data Table: Expected UV-Visible Absorption and Fluorescence Properties

| Property | Expected Value/Characteristic | Rationale |

| Absorption Maximum (λmax) | ~270-290 nm | Bathochromic shift from benzene (~255 nm) due to five halogen substituents. shimadzu.com |

| Molar Absorptivity (ε) | Moderate | Halogen substitution typically increases absorption intensity. |

| Fluorescence Emission | Weak or non-existent | Strong fluorescence quenching expected due to the heavy-atom effect of three bromine atoms. |

| Stokes Shift | Small to moderate | The energy difference between the absorption and emission maxima. |

Time-Resolved Spectroscopy for Photophysical Processes

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in molecules after they absorb light. wikipedia.org These techniques, which operate on timescales from femtoseconds to microseconds, allow for the study of photophysical processes such as internal conversion, intersystem crossing, and vibrational relaxation. wikipedia.orgresearchgate.netyoutube.com

For a molecule like this compound, pump-probe spectroscopy can be employed to monitor the fate of the excited state population. rp-photonics.com In a typical experiment, an initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed laser pulse (the probe) then interrogates the transient species. researchgate.netrp-photonics.com By varying the delay between the pump and probe pulses, the lifetime of the excited singlet state and the rate of intersystem crossing to the triplet state can be determined. wikipedia.org

Given the presence of three bromine atoms, a significant heavy-atom effect is anticipated, which would lead to rapid and efficient intersystem crossing from the first excited singlet state (S₁) to a triplet state (T₁). Time-resolved transient absorption spectroscopy would be ideal for observing the decay of the S₁ state and the corresponding rise of the T₁ state absorption. The study of such dynamics is crucial for understanding the photochemical reactivity of polyhalogenated compounds, as many of their reactions proceed through the triplet state. nih.gov

Interactive Data Table: Photophysical Processes and Investigatory Techniques

| Photophysical Process | Expected Timescale | Relevant Time-Resolved Technique | Expected Observation |

| Internal Conversion | Femtoseconds to picoseconds | Femtosecond Transient Absorption | Rapid decay of initially populated higher excited states. |

| Vibrational Relaxation | Picoseconds | Picosecond Time-Resolved Spectroscopy | Spectral narrowing and shifting of transient absorption bands. |

| Intersystem Crossing (S₁ → T₁) | Picoseconds to nanoseconds | Picosecond/Nanosecond Transient Absorption | Decay of singlet-singlet absorption/fluorescence and rise of triplet-triplet absorption. |

| Triplet State Decay | Microseconds to milliseconds | Nanosecond Laser Flash Photolysis | Slow decay of the triplet-triplet absorption signal. |

Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

Mass spectrometry is an indispensable analytical technique for the identification and structural elucidation of organic compounds. For halogenated molecules like this compound, it provides information on the molecular weight, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.com For this compound (C₆HBr₃F₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass.

The fragmentation of halogenated aromatic compounds in the mass spectrometer is highly characteristic. Electron ionization (EI) typically leads to the formation of a molecular ion (M⁺˙), which then undergoes fragmentation. Common fragmentation pathways for polyhalogenated benzenes include the loss of halogen atoms or molecules. The relative abundance of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) creates a distinctive pattern in the mass spectrum, which aids in identifying the number of bromine atoms in the parent ion and its fragments.

For this compound, the primary fragmentation steps would likely involve the sequential loss of bromine radicals (Br˙), followed by the loss of fluorine or other fragments. The stability of the resulting ions often dictates the most favorable fragmentation pathways.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Ion | Proposed Fragmentation Pathway | Calculated Exact Mass (m/z) |

| [C₆HBr₃F₂]⁺˙ | Molecular Ion | 377.7552 |

| [C₆HBr₂F₂]⁺ | Loss of a Br radical | 298.8497 |

| [C₆HBrF₂]⁺ | Loss of two Br radicals | 219.9442 |

| [C₆HF₂]⁺ | Loss of three Br radicals | 141.0387 |

| [C₆HBr₃F]⁺ | Loss of a F radical | 358.7613 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Reaction Products

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of compounds, particularly in complex mixtures or for the identification of reaction products. bohrium.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that is linked to the specific precursor.

For example, if this compound undergoes a substitution reaction where one bromine atom is replaced by a hydroxyl group, the resulting product would be a difluoro-dibromo-hydroxybenzene. HRMS could confirm the elemental formula, and MS/MS could then be used to determine the position of the new substituent. By isolating the molecular ion of the product and inducing fragmentation, the resulting pattern can be compared to that of known isomers or predicted fragmentation pathways to confirm the structure. This technique is invaluable for analyzing the products of chemical or metabolic transformations of this compound and its derivatives. ub.edunih.gov

X-ray Diffraction and Solid-State Characterization for Detailed Structural Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the benzene ring, which may be slightly distorted due to the presence of the bulky halogen substituents. It would also provide accurate measurements of the C-F and C-Br bond lengths.

The solid-state packing of such molecules is governed by a variety of intermolecular interactions. In addition to van der Waals forces, halogen bonding (C-Br···Br, C-Br···F) and other non-covalent interactions can play a significant role in dictating the crystal lattice structure. rsc.org The symmetry of the molecule also influences how it packs in the crystal lattice, which in turn affects physical properties like melting point and solubility. byjus.com

While a specific crystal structure for this compound is not found in the searched literature, data from related structures like bromobenzene (B47551) and 1,2-difluorobenzene (B135520) provide a basis for what to expect. nih.govnih.gov

Interactive Data Table: Expected Solid-State Structural Parameters from X-ray Diffraction

| Structural Parameter | Expected Value/Characteristic | Significance |

| C-C Bond Lengths (ring) | ~1.39 Å | Indicates the aromaticity of the benzene ring. |

| C-Br Bond Lengths | ~1.85-1.90 Å | Influenced by the electronic environment of the ring. |

| C-F Bond Lengths | ~1.33-1.36 Å | Shorter and stronger than C-Br bonds. |

| Intermolecular Interactions | Halogen bonding, π-π stacking | Determines the crystal packing and solid-state properties. |

| Crystal System/Space Group | Dependent on molecular symmetry | Reflects the overall symmetry of the crystal lattice. |

Applications and Advanced Materials Science Incorporating 1,2 Difluoro 3,4,5 Tribromobenzene

Role as a Key Building Block in Complex Organic Synthesis

The dense halogenation of 1,2-Difluoro-3,4,5-tribromobenzene positions it as a valuable precursor for creating sophisticated organic molecules. The differential reactivity of the bromine atoms, influenced by their steric and electronic environments, can be exploited for sequential and site-selective functionalization, paving the way for the synthesis of molecules that would be challenging to access through other routes.

The synthesis of defined oligomers and polymers relies on monomers that can be controllably linked. nih.gov this compound, with its three bromine atoms, is an ideal candidate for forming branched or cross-linked polymeric structures through repetitive cross-coupling reactions. The use of epiiodohydrin, another halogenated compound, in oligomerization highlights the utility of reactive halogen atoms in building polymer chains. researchcommons.org

The properties of the resulting polymers can be precisely tuned by the inclusion of the difluoro-tribromo-phenylene unit. The fluorine atoms can enhance thermal stability, increase solubility in organic solvents, and critically, modulate the electronic energy levels (HOMO/LUMO) of the polymer backbone. This tuning is essential for materials intended for electronic applications. The high reactivity of similar halogenated compounds is a key factor in achieving desired oligomer structures. researchcommons.org

Table 1: Potential Cross-Coupling Reactions for Polymerization

| Reaction Name | Catalyst (Typical) | Reactant for Bromine Site | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic Acid | Aryl-Aryl |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Aryl-Aryl |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Aryl-Alkyne |

This table illustrates common cross-coupling reactions that could be applied to the bromine sites on this compound to form oligomers and polymers.

Terphenyls and other multi-aryl systems are foundational structures for liquid crystals, organic light-emitting diodes (OLEDs), and advanced optical materials. Metal-catalyzed cross-coupling reactions are the most efficient methods for their synthesis. researchgate.net The structure of this compound is well-suited for the stepwise synthesis of unsymmetrical, highly substituted terphenyls.

For instance, a sequential Suzuki cross-coupling reaction could be employed. The varying steric hindrance and electronic environment of the three bromine atoms might allow for selective reaction at one position under milder conditions, followed by subsequent couplings at the remaining sites under more forcing conditions. researchgate.net This selective approach enables the precise construction of complex, multi-functionalized aromatic scaffolds that are difficult to assemble using less functionalized precursors. researchgate.netnih.gov The synthesis of various p-terphenyls has been successfully achieved using Suzuki reactions on dibrominated precursors, demonstrating the viability of this strategy. nih.gov

Contributions to Functional Materials Development

The unique combination of fluorine and bromine atoms makes this compound a compelling component for the development of functional materials, where molecular-level properties translate into macroscopic performance.

In organic electronics, the performance of devices like organic solar cells (OSCs) and OLEDs is intrinsically linked to the chemical structure of the materials used. nih.govresearchgate.net The incorporation of fluorine atoms into organic semiconductors is a widely used strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve device efficiency and air stability. jmu.edu

While not a direct component of the active layer, structurally related molecules like 1,3,5-tribromobenzene (B165230) have been used as volatile solid additives in the processing of OSCs. nih.gov This additive helps to optimize the phase separation and molecular stacking of the donor and acceptor materials in the active layer, leading to a significant increase in power conversion efficiency to as high as 18.5%. nih.gov Given its similar halogenated nature, this compound could potentially serve a similar function in morphology control. Furthermore, its structure could be incorporated into novel donor or acceptor molecules, with the fluorine atoms fine-tuning the electronic properties and the bromine atoms serving as handles for further synthetic elaboration. researchgate.net In the field of OLEDs, triazine derivatives are often studied for their potential, and the ability to build complex aromatic structures is key to developing new emitters. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Halogen bonding—a directional interaction involving an electrophilic region on a halogen atom—is a powerful tool for crystal engineering and the design of self-assembled systems. The three bromine atoms on this compound are potential halogen bond donors, capable of directing the assembly of the molecule into predictable, higher-order structures like tapes, sheets, or porous networks.

This capacity for self-assembly could be harnessed to create host-guest systems, where the assembled structure forms cavities capable of encapsulating smaller molecules. The principles of using defined monomer sequences to create self-assembling oligomers are well-established, and highly functionalized monomers are central to this field. nih.gov The defined geometry and multiple interaction sites on this compound make it an intriguing candidate for designing complex, self-assembling molecular systems.

Smart materials are designed to change their properties in response to external stimuli such as light, heat, or chemical environment. Polymers and molecular crystals built from this compound could exhibit responsive behavior. The high degree of halogenation can lead to unique photophysical properties. For example, the presence of heavy bromine atoms can promote intersystem crossing, a phenomenon that is useful in photodynamic therapy and some types of optical materials.

Polymers incorporating this unit might exhibit conformational changes in response to temperature, potentially altering their electronic or optical properties. The C-F bonds can impart high thermal stability, while the potential for halogen bonding could create a rigid, ordered system that might undergo a distinct phase transition upon heating, leading to a measurable change in its material properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-tribromobenzene |

| p-terphenyls |

| triphenylbenzenes |

Applications in Catalysis and Ligand Design as Scaffolds

There is currently no specific information available in peer-reviewed literature detailing the use of this compound as a scaffold for catalysis or ligand design.

In principle, polyhalogenated aromatic compounds can serve as foundational structures (scaffolds) for the synthesis of complex ligands. The bromine atoms, in particular, are susceptible to a variety of cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), which would allow for the attachment of other organic fragments. The fluorine atoms, being less reactive in such reactions, would remain on the aromatic core, influencing the electronic properties and conformational rigidity of the potential ligand. A hypothetical synthetic pathway could involve the selective replacement of the bromine atoms to build up a multi-dentate ligand, which could then be used to chelate a metal center for a catalytic application. However, no such synthesis using this compound has been reported.

Advanced Chemical Reagents and Intermediates for Specialized Research

Similarly, the role of this compound as an advanced chemical reagent or a key intermediate in specialized research is not documented.

Its potential lies in its utility as a precursor for creating more complex, highly substituted aromatic systems. The differential reactivity of the C-Br versus the C-F bonds could allow for sequential, site-selective functionalization. For instance, the bromine atoms could be converted into other functional groups through organometallic chemistry, leaving the fluorine atoms intact. This would generate a new intermediate with a different substitution pattern, which could then undergo further transformations. Such a molecule could be a target in fields like liquid crystal research, organic electronics, or medicinal chemistry, where the precise arrangement of substituents on an aromatic ring is crucial for tuning the material's or molecule's properties.

The table below outlines the hypothetical potential of this compound as a research intermediate, based on the general reactivity of similar polyhalogenated aromatics.

| Potential Transformation | Reagents/Conditions | Resulting Intermediate Functionality | Potential Research Area |

| Lithiation/Bromine Exchange | n-BuLi or Grignard reagents | Aryllithium or Grignard reagent | Synthesis of complex molecules |

| Metal-catalyzed Cross-Coupling | Pd or Cu catalysts with boronic acids, stannanes, etc. | Aryl-aryl or aryl-alkyne bonds | Materials Science, Organic Electronics |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (under harsh conditions) | Replacement of fluorine atoms | Synthesis of specialized fluorochemicals |

It is important to reiterate that the applications and transformations listed above are speculative and based on the known chemistry of related compounds. The specific reactivity and utility of this compound remain an open area for chemical exploration. The absence of data highlights a gap in the current chemical literature and points to an opportunity for future research to uncover the potential of this unique polyhalogenated benzene (B151609).

Future Directions and Emerging Research Avenues for 1,2 Difluoro 3,4,5 Tribromobenzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. Future research concerning 1,2-Difluoro-3,4,5-tribromobenzene will likely prioritize the development of synthetic methodologies that are both novel and sustainable.

Current synthetic strategies for similar polyhalogenated benzenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging research in sustainable synthesis points towards several promising directions:

Catalytic C-H and C-X Functionalization: A significant area of development is the direct, late-stage functionalization of simpler aromatic precursors. nih.gov Research into catalytic systems, particularly those based on palladium, copper, or rhodium, could enable the selective introduction of fluorine and bromine atoms onto a benzene (B151609) ring, potentially reducing the number of synthetic steps. chemrxiv.org Solventless or "grindstone" chemistry, which avoids the use of traditional solvents, represents a particularly green approach to C-H and C-X functionalization. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based methods for the halogenation of aromatic compounds could provide a more efficient and reproducible route to this compound.

Bio-inspired and Biomass-derived Routes: The use of renewable feedstocks is a key principle of green chemistry. acs.orgucl.ac.ukacs.org While challenging, future research may explore the conversion of biomass-derived platform molecules into functionalized aromatic compounds, including halogenated derivatives. ucl.ac.uk This could involve chemoenzymatic strategies or the use of bio-based starting materials for chemical synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H/C-X Functionalization | High atom economy, reduced step count, potential for high selectivity. | Catalyst cost and stability, regioselectivity control in polysubstitution. |